

Tebanicline dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tebanicline dihydrochloride*

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Tebanicline Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (also known as ABT-594) is a potent synthetic nicotinic acetylcholine receptor (nAChR) agonist that was developed as a non-opioid analgesic. As a less toxic analog of the natural compound epibatidine, Tebanicline demonstrated significant analgesic properties in preclinical and clinical studies, particularly for neuropathic pain. It acts as a partial agonist at neuronal nAChRs, with high affinity for the $\alpha 4\beta 2$ and $\alpha 3\beta 4$ subtypes. Despite its promising efficacy, development was halted during Phase II clinical trials due to an unfavorable side-effect profile at therapeutic doses. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Tebanicline dihydrochloride**.

Chemical Structure and Properties

Tebanicline is chemically designated as 5-[[*(2R)*-azetidin-2-yl]methoxy]-2-chloropyridine. The dihydrochloride salt is the form commonly used in research.

Table 1: Chemical Identifiers for Tebanicline

Identifier	Tebanicline (Free Base)	Tebanicline Dihydrochloride
IUPAC Name	5-[[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine	5-[[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride
Synonyms	ABT-594, Ebanicline	ABT-594 Dihydrochloride
CAS Number	198283-73-7[1][2]	209326-19-2[3]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O[1][4][5]	C ₉ H ₁₃ Cl ₃ N ₂ O
SMILES	<chem>Clc1ncc(cc1)OC[C@@H]2NC</chem> <chem>C2</chem> [2]	<chem>Clc1ncc(cc1)OC[C@@H]2NC</chem> <chem>C2.[H]Cl.[H]Cl</chem>
InChI Key	MKTAGSRKQIGEBH-SSDOTTSWSA-N[4][5]	Not readily available

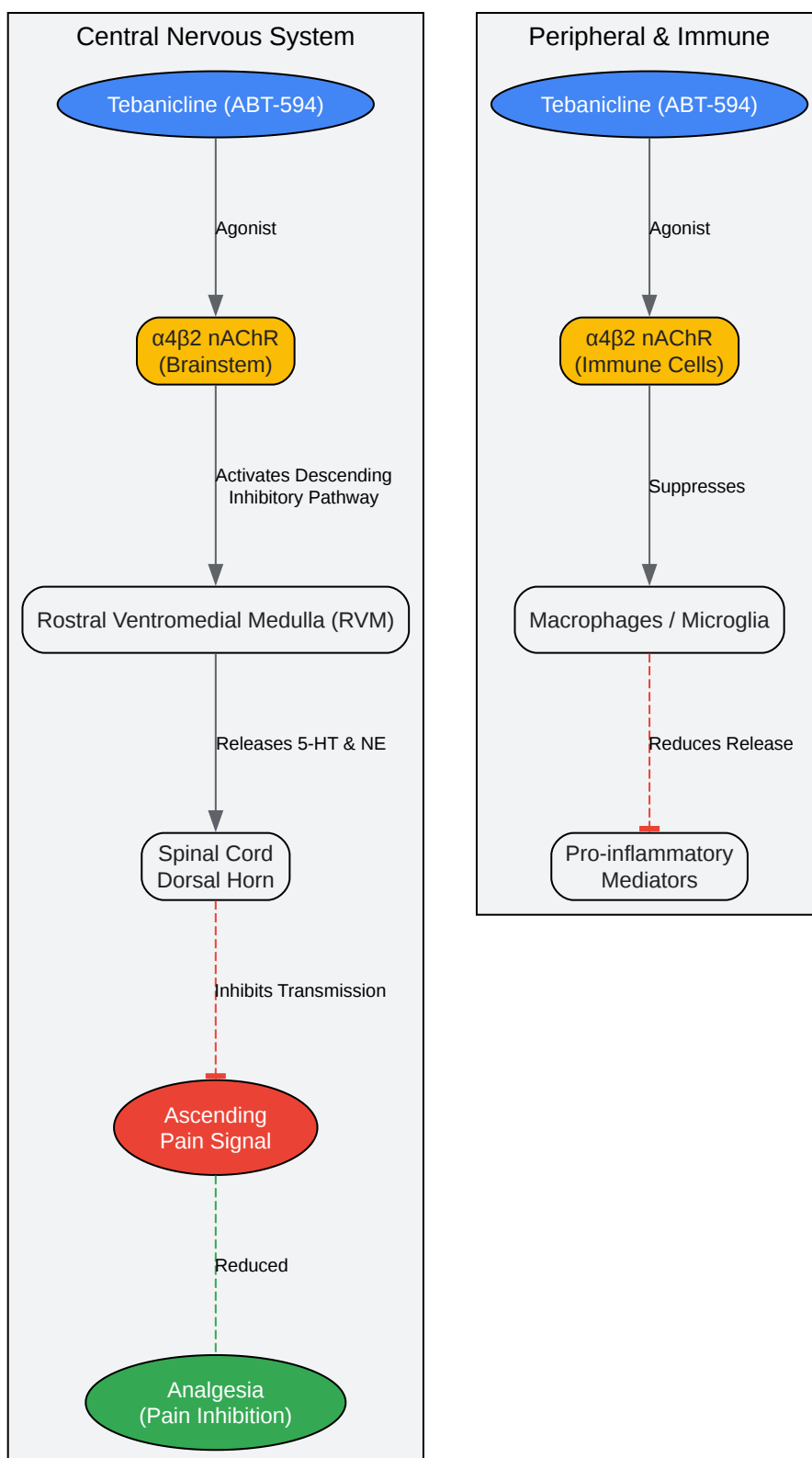
Table 2: Physicochemical Properties of Tebanicline and its Dihydrochloride Salt

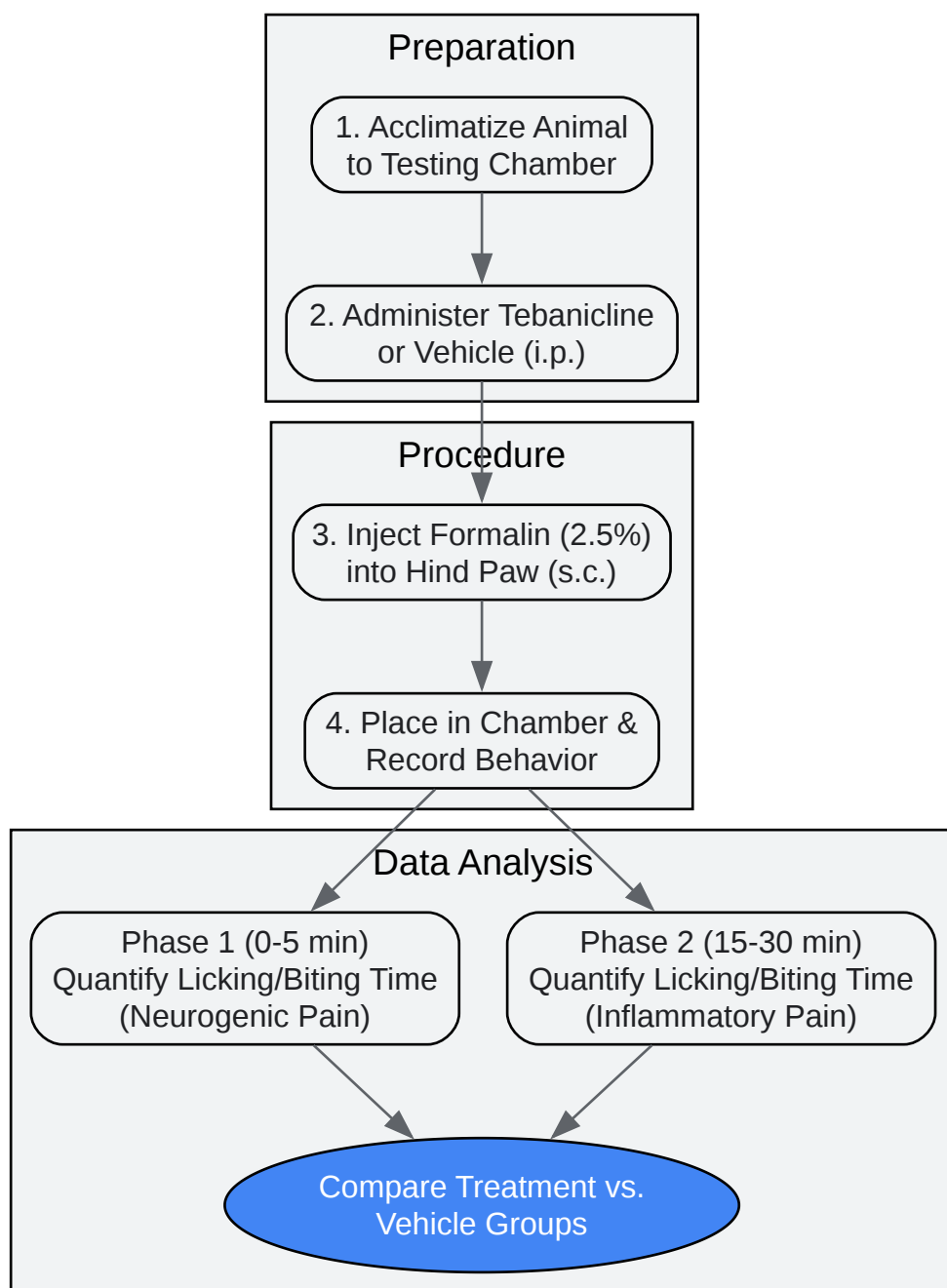
Property	Tebanicline (Free Base)	Tebanicline Dihydrochloride
Molecular Weight	198.65 g/mol [1][2][4]	271.58 g/mol
Appearance	-	White to beige solid powder[2][3]
Melting Point	-	116-117°C (for hydrochloride) [1]
Solubility	-	Water: 2 mg/mL (clear solution)[2]
Storage	-	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, desiccated[2]

Mechanism of Action

Tebanicline is a potent partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits high affinity for both the $\alpha 4\beta 2$ and $\alpha 3\beta 4$ subtypes, which are widely expressed in the central and peripheral nervous systems.[3][4] The analgesic effects of Tebanicline are primarily mediated through its action on the $\alpha 4\beta 2$ subtype.

Activation of $\alpha 4\beta 2$ nAChRs in the brainstem is believed to engage descending inhibitory pain pathways. This involves the release of key neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the spinal cord, which dampen the transmission of pain signals. Furthermore, activation of these receptors may increase the release of gamma-aminobutyric acid (GABA) in the rostral ventromedial medulla (RVM), contributing to descending inhibition. Tebanicline's mechanism also involves the modulation of immune responses, as $\alpha 4\beta 2$ nAChR activation can suppress peripheral macrophages and potentially microglia in the CNS, reducing inflammatory contributions to pain.





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- To cite this document: BenchChem. [Tebanicline dihydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824915#tebanicline-dihydrochloride-chemical-structure-and-properties]

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